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Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzonitrile

Cat. No.: B167122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2,3-Difluoro-4-hydroxybenzonitrile (CAS No. 126162-38-7). Due to the limited

availability of published experimental spectra for this specific molecule, this document presents

predicted data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines

comprehensive, generalized experimental protocols for acquiring such data for a solid organic

compound.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of 2,3-Difluoro-4-
hydroxybenzonitrile. These predictions are derived from the analysis of its chemical structure

and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 9.0 - 11.0 Broad Singlet 1H Ar-OH

~ 7.3 - 7.6 Doublet of Doublets 1H H-5

~ 6.9 - 7.2 Doublet of Doublets 1H H-6
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Predicted in a solvent like DMSO-d₆. The hydroxyl proton's chemical shift is highly dependent

on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment Notes

~ 150 - 160 C4-OH

~ 145 - 155 C2-F Doublet due to ¹JCF coupling

~ 140 - 150 C3-F Doublet due to ¹JCF coupling

~ 120 - 125 C6

~ 115 - 120 C5

~ 115 - 118 C≡N

~ 100 - 105 C1-CN

Chemical shifts are relative to a standard reference (e.g., TMS). J-coupling between carbon

and fluorine atoms is expected.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ, ppm) Multiplicity Assignment

~ -130 to -145 Doublet F-2

~ -140 to -155 Doublet F-3

Chemical shifts are relative to a standard reference (e.g., CFCl₃). The two fluorine atoms are

expected to show coupling to each other.

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Medium O-H stretch (hydroxyl)

2240 - 2220 Sharp, Strong C≡N stretch (nitrile)

1620 - 1580 Medium C=C stretch (aromatic)

1500 - 1450 Medium C=C stretch (aromatic)

1300 - 1200 Strong C-O stretch (phenol)

1200 - 1000 Strong C-F stretch

Table 5: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Interpretation

155 Molecular Ion [M]⁺

127 [M - CO]⁺

100 [M - CO - HCN]⁺

The molecular weight of C₇H₃F₂NO is 155.11 g/mol .[1][2] The predicted fragments are based

on common fragmentation pathways for phenolic and nitrile compounds.

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound like 2,3-Difluoro-4-hydroxybenzonitrile. Instrument-specific parameters may

require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen and fluorine framework of the molecule.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3]

Transfer: Filter the solution into a standard 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's probe.

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of

scans and a longer acquisition time will be necessary. Proton decoupling is typically used

to simplify the spectrum.

Acquire a ¹⁹F NMR spectrum. This is often acquired with proton decoupling.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental contributions.[4]

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

[5]

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.[5]
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Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the volatile sample (typically in a solvent or

via a direct insertion probe) into the ion source of the mass spectrometer. The sample is

vaporized by heating under high vacuum.[6][7]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[6][7][8]

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a novel or unknown chemical entity like 2,3-Difluoro-4-hydroxybenzonitrile.
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b167122?utm_src=pdf-body-img
https://www.benchchem.com/product/b167122?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

2. 2,3-Difluoro-4-hydroxybenzonitrile | CAS: 126162-38-7 | Chemical Product | FINETECH
INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical
Reagents Supplier [finetechnology-ind.com]

3. benchchem.com [benchchem.com]

4. egikunoo.wordpress.com [egikunoo.wordpress.com]

5. drawellanalytical.com [drawellanalytical.com]

6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

8. bitesizebio.com [bitesizebio.com]

To cite this document: BenchChem. [Spectroscopic Data for 2,3-Difluoro-4-
hydroxybenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167122#spectroscopic-data-for-2-3-difluoro-4-
hydroxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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